4-(3,4-Dimethoxyphenyl)-2-formylphenol
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Overview
Description
4-(3,4-Dimethoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of two methoxy groups and a formyl group attached to a phenol ring
Preparation Methods
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(3,4-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2-formylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)-2-formylphenol can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different functional groups.
3,4-Dimethoxyphenol: A compound with similar methoxy groups but lacking the formyl group.
3,4-Dimethoxyphenylacetonitrile: Another related compound with different functional groups.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-6-4-11(8-15(14)19-2)10-3-5-13(17)12(7-10)9-16/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEVFQCGDGWXKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685242 |
Source
|
Record name | 4-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111128-77-8 |
Source
|
Record name | 4-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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